3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine
Brand Name: Vulcanchem
CAS No.: 2549006-67-7
VCID: VC11816146
InChI: InChI=1S/C16H19N7S/c1-12-11-13(2)23(20-12)15-4-3-14(18-19-15)21-6-8-22(9-7-21)16-17-5-10-24-16/h3-5,10-11H,6-9H2,1-2H3
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CS4)C
Molecular Formula: C16H19N7S
Molecular Weight: 341.4 g/mol

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine

CAS No.: 2549006-67-7

Cat. No.: VC11816146

Molecular Formula: C16H19N7S

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine - 2549006-67-7

Specification

CAS No. 2549006-67-7
Molecular Formula C16H19N7S
Molecular Weight 341.4 g/mol
IUPAC Name 2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-thiazole
Standard InChI InChI=1S/C16H19N7S/c1-12-11-13(2)23(20-12)15-4-3-14(18-19-15)21-6-8-22(9-7-21)16-17-5-10-24-16/h3-5,10-11H,6-9H2,1-2H3
Standard InChI Key LTFAWRPTKCLIBA-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CS4)C
Canonical SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CS4)C

Introduction

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyridazine is a heterocyclic organic molecule that incorporates a pyridazine core functionalized with pyrazole and thiazole moieties. This structural framework suggests potential applications in medicinal chemistry due to the bioactivity of its constituent heterocycles.

Table 1: Key Structural Features

Functional GroupDescription
Pyridazine CoreProvides aromaticity and nitrogen donors.
Pyrazole SubstituentEnhances stability and biological activity.
Thiazole-PiperazineImproves solubility and binding properties.

Synthesis of the Compound

The synthesis of this compound likely involves multi-step reactions combining:

  • Pyrazole derivatives: Synthesized through cyclization of hydrazines with diketones.

  • Thiazole derivatives: Obtained via condensation reactions involving thioureas or similar precursors.

  • Pyridazine ring functionalization: Achieved by nucleophilic substitution or coupling reactions.

The synthetic route would require precise control of reaction conditions (e.g., temperature, solvent) to ensure high yield and purity.

Biological Significance

The molecular structure suggests potential applications in:

  • Anticancer Activity: Pyrazoles and thiazoles are known to inhibit enzymes involved in tumor growth .

  • Antiviral Properties: Similar compounds have shown activity against coronaviruses by targeting viral replication pathways .

  • Antimicrobial Effects: The thiazole group enhances interaction with bacterial enzymes .

Table 2: Reported Activities of Similar Compounds

ActivityMechanismReference
AnticancerInhibition of tubulin polymerization
AntiviralDisruption of viral polymerase
AntifungalInteraction with fungal cell wall enzymes

Analytical Characterization

For structural confirmation, the following techniques are typically used:

  • NMR Spectroscopy: Identifies hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared Spectroscopy (IR): Detects functional groups.

  • X-ray Crystallography: Determines three-dimensional structure.

Table 3: Analytical Data for Similar Compounds

TechniqueObservations
NMRSignals for pyrazole and thiazole protons
MSMolecular ion peak corresponding to MW
IRPeaks for C=N, C-S, and aromatic C-H bonds

Potential Applications

The compound’s structure suggests it could be explored for:

  • Drug Development: As a lead compound for anticancer or antiviral agents.

  • Material Science: Due to its heterocyclic stability, it may find uses in organic electronics.

  • Enzyme Inhibition Studies: Its nitrogen-rich structure makes it suitable for enzyme binding assays.

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